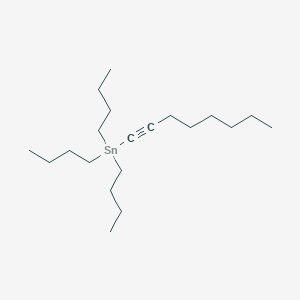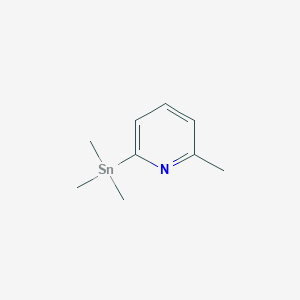
6-Methyl-2-(trimethylstannyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Trimethylstannyl-pyridines has been described in the literature . The process involves the Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (thf). The 2-Trimethylstannyl-pyridine was obtained from 2-bromo-pyridine through metallation (with n-BuLi) and treatment of the intermediates with Me3SnCl, respectively, in diethylether/ thf at -70°C .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(trimethylstannyl)pyridine is characterized by a pyridine ring with a methyl group at the 6-position and a trimethylstannyl group at the 2-position.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Organometallic Chemistry
Research in organometallic chemistry has explored the carbon-tin bond activation in compounds like 2-(trimethylstannyl)pyridine, which is closely related to 6-methyl-2-(trimethylstannyl)pyridine. The study by Wobser, Stephenson, Delferro, and Marks (2013) discusses the use of organolanthanide complexes in reactions with 2-(trimethylstannyl)pyridine, leading to various organotin synthons. This process illustrates the potential of 6-methyl-2-(trimethylstannyl)pyridine in synthesizing complex organometallic structures (Wobser et al., 2013).
2. Radiochemical Synthesis
In radiochemistry, 6-methyl-2-(trimethylstannyl)pyridine can be used as a precursor for electrophilic fluorination. Eskola et al. (2002) demonstrated its application in synthesizing compounds for imaging dopamine D4 receptors, highlighting its relevance in developing diagnostic radiopharmaceuticals (Eskola et al., 2002).
3. Catalysis and Ligand Chemistry
The compound has implications in catalysis and ligand chemistry, as seen in the synthesis of (pyrazolyl)-(phosphinoyl)pyridine complexes. Nyamato, Alam, Ojwach, and Akerman (2015) explored its role in forming active catalysts for ethylene oligomerization, demonstrating its potential in industrial chemical processes (Nyamato et al., 2015).
4. Synthesis of Boronic Acids
Mandolesi, Vaillard, Podestá, and Rossi (2002) researched the reaction of bis(trimethylstannyl)pyridines, similar to 6-methyl-2-(trimethylstannyl)pyridine, with borane to synthesize pyridinediboronic acids. This method could be a significant step in organic synthesis, especially in Suzuki coupling reactions (Mandolesi et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, 2-Methyl-6-(tributylstannyl)pyridine, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Eigenschaften
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGAXBOOSFSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462366 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trimethylstannyl)pyridine | |
CAS RN |
126225-57-8 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




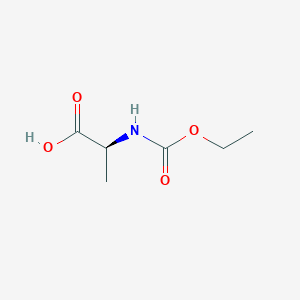
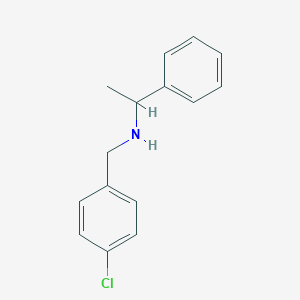
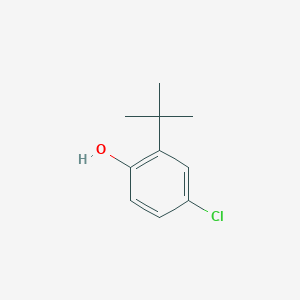
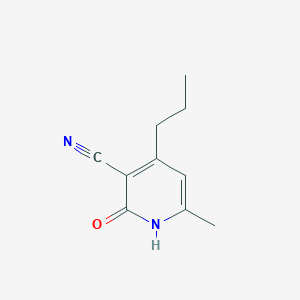
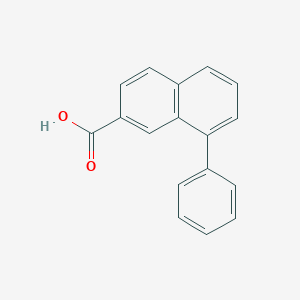
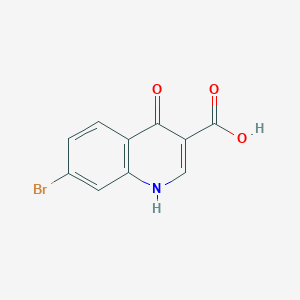
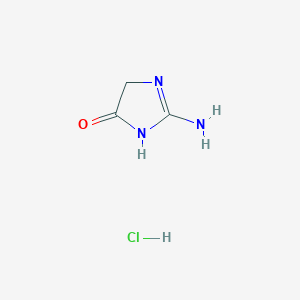
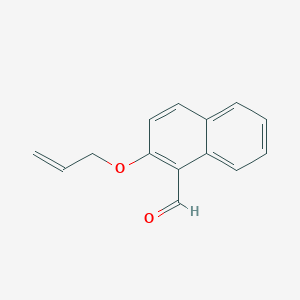
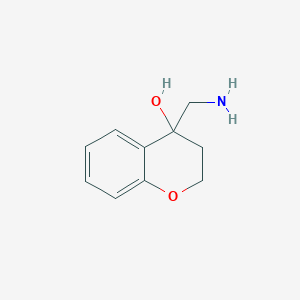
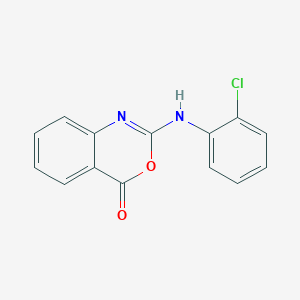
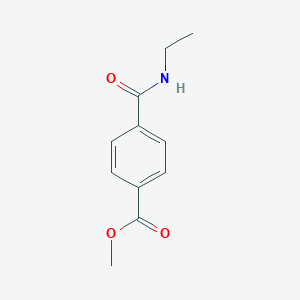
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
